molecular formula C10H19NO8 B1677281 O-Mannopyranosylthreonine CAS No. 78609-12-8

O-Mannopyranosylthreonine

Cat. No.: B1677281
CAS No.: 78609-12-8
M. Wt: 281.26 g/mol
InChI Key: DHIKRLNYEAMDOC-RBCVCIGJSA-N
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Description

O-Mannopyranosylthreonine is a bioactive chemical compound known for its significant role in various biochemical processes. It is a glycosylated amino acid, specifically an O-glycosyl-L-threonine, where a mannopyranosyl group is attached to the threonine residue. This compound is of interest due to its involvement in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Mannopyranosylthreonine typically involves the glycosylation of threonine with a mannopyranosyl donor. One common method is the use of glycosyl donors such as mannopyranosyl trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation processes, where glycosyltransferases catalyze the transfer of mannopyranosyl groups to threonine residues. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: O-Mannopyranosylthreonine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Mannopyranosylthreonine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-Mannopyranosylthreonine involves its incorporation into glycoproteins, where it influences protein folding, stability, and interactions. The mannopyranosyl group can interact with specific receptors or enzymes, modulating various biochemical pathways. For instance, it can affect cell signaling pathways by altering the glycosylation pattern of cell surface receptors .

Comparison with Similar Compounds

    O-Mannopyranosylserine: Another glycosylated amino acid with a mannopyranosyl group attached to serine.

    N-Acetylglucosaminylthreonine: A glycosylated threonine with an N-acetylglucosamine group.

Comparison: O-Mannopyranosylthreonine is unique due to its specific mannopyranosyl group, which imparts distinct biochemical properties compared to other glycosylated amino acids. Its specific interactions with proteins and receptors make it a valuable compound for studying glycosylation effects .

Properties

IUPAC Name

(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO8/c1-3(5(11)9(16)17)18-10-8(15)7(14)6(13)4(2-12)19-10/h3-8,10,12-15H,2,11H2,1H3,(H,16,17)/t3-,4-,5+,6-,7+,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIKRLNYEAMDOC-RBCVCIGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303157
Record name O-α-D-Mannopyranosyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78609-12-8
Record name O-α-D-Mannopyranosyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78609-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Mannopyranosylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-Mannopyranosyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Mannopyranosylthreonine
Reactant of Route 2
O-Mannopyranosylthreonine
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O-Mannopyranosylthreonine
Reactant of Route 4
O-Mannopyranosylthreonine
Reactant of Route 5
O-Mannopyranosylthreonine
Reactant of Route 6
O-Mannopyranosylthreonine

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